(S)-tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate
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Overview
Description
Tert-butyl (S)-2-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a tert-butyl group, a methoxy group, and a pyrrolidine ring, makes it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-2-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an amino acid derivative.
Introduction of the Tert-Butyl Group: The tert-butyl group is introduced via a tert-butyl esterification reaction, often using tert-butyl chloroformate as the reagent.
Addition of the Methoxy Group: The methoxy group is added through a methylation reaction, typically using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (S)-2-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl (S)-2-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl (S)-2-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (S)-2-(2-hydroxy-2-oxoethyl)pyrrolidine-2-carboxylate
- Tert-butyl (S)-2-(2-chloro-2-oxoethyl)pyrrolidine-2-carboxylate
- Tert-butyl (S)-2-(2-amino-2-oxoethyl)pyrrolidine-2-carboxylate
Uniqueness
Tert-butyl (S)-2-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
Molecular Formula |
C12H21NO4 |
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Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)12(6-5-7-13-12)8-9(14)16-4/h13H,5-8H2,1-4H3/t12-/m0/s1 |
InChI Key |
APEGVFCWTWJHQJ-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@]1(CCCN1)CC(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCN1)CC(=O)OC |
Origin of Product |
United States |
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